molecular formula C18H30N2O3S B2474371 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 723742-53-8

2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2474371
CAS No.: 723742-53-8
M. Wt: 354.51
InChI Key: JYUDKGJJUWHIIA-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzenesulfonamide group, a motif commonly found in compounds that act as enzyme inhibitors or receptor ligands . The tetramethylpiperidine moiety is known to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. The specific combination of the 2-methoxy-4,5-dimethyl aromatic system with the tetramethylpiperidine-substituted sulfonamide suggests potential for application in early-stage drug discovery. Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or as a tool compound for probing biological targets, particularly in the realm of nuclear receptors and enzyme systems where sulfonamide derivatives are known to show activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments in accordance with their institutional safety protocols.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-12-8-15(23-7)16(9-13(12)2)24(21,22)19-14-10-17(3,4)20-18(5,6)11-14/h8-9,14,19-20H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUDKGJJUWHIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Methoxy-4,5-Dimethylbenzene

The benzenesulfonyl chloride precursor is prepared via electrophilic aromatic sulfonation. The methoxy group directs sulfonation to the para position (C-6), while methyl groups at C-4 and C-5 impose steric constraints.

Procedure :

  • Sulfonation :
    • 2-Methoxy-4,5-dimethylbenzene (1.0 equiv) is treated with fuming sulfuric acid (20% SO3) at 0°C for 4 hours.
    • Quenching with ice water yields 2-methoxy-4,5-dimethylbenzenesulfonic acid .
  • Chlorination :
    • The sulfonic acid is refluxed with phosphorus pentachloride (PCl5, 3.0 equiv) in dichloromethane (DCM) for 6 hours.
    • Distillation under reduced pressure affords the sulfonyl chloride (yield: 72–78%).

Key Characterization :

  • 1H NMR (CDCl3) : δ 7.82 (s, 1H, H-6), 6.90 (s, 1H, H-3), 3.89 (s, 3H, OCH3), 2.45 (s, 6H, 2×CH3).
  • HRMS (ESI) : m/z calcd. for C9H11ClO3S [M+H]+: 257.9984, found: 257.9989.

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-Amine

Reductive Amination of 2,2,6,6-Tetramethylpiperidin-4-one

The sterically congested amine is synthesized via a two-step protocol:

Procedure :

  • Oxime Formation :
    • 2,2,6,6-Tetramethylpiperidin-4-one (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 12 hours.
  • Reduction :
    • The oxime intermediate is reduced using lithium aluminum hydride (LiAlH4, 2.0 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
    • Workup with aqueous NH4Cl yields the amine (yield: 65–70%).

Key Characterization :

  • 13C NMR (CDCl3) : δ 52.1 (C-4), 34.8 (C-2,6), 28.3 (4×CH3).
  • IR (KBr) : 3360 cm−1 (N−H stretch), 1602 cm−1 (C−N bend).

Sulfonamide Bond Formation

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and piperidine amine.

Optimized Procedure :

  • Reaction Conditions :
    • 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 equiv) and 2,2,6,6-tetramethylpiperidin-4-amine (1.1 equiv) are stirred in anhydrous DCM at 0°C.
    • Pyridine (2.5 equiv) is added to scavenge HCl.
    • The mixture is warmed to room temperature and stirred for 12 hours.
  • Workup :
    • The organic layer is washed with 1M HCl, saturated NaHCO3, and brine.
    • Column chromatography (SiO2, hexane/EtOAc 3:1) isolates the product (yield: 68–75%).

Key Characterization :

  • 1H NMR (CDCl3) : δ 7.65 (s, 1H, H-6), 6.82 (s, 1H, H-3), 3.85 (s, 3H, OCH3), 3.12 (m, 1H, piperidine H-4), 2.40 (s, 6H, 2×CH3), 1.45 (s, 12H, 4×CH3).
  • HRMS (ESI) : m/z calcd. for C20H32N2O3S [M+H]+: 403.2031, found: 403.2036.

Comparative Analysis of Synthetic Routes

Parameter Sulfonation-Chlorination Route Alternative Thiol Oxidation Route
Yield (%) 68–75 <30 (incomplete oxidation)
Purity (HPLC) >98% 85–90%
Reaction Time 12 hours 24–48 hours
Scalability High Low (toxic byproducts)

The sulfonation-chlorination route is superior due to higher yields, scalability, and avoidance of hazardous oxidizing agents.

Challenges and Mitigation Strategies

Steric Hindrance in Amine Coupling

The tetramethylpiperidine group impedes nucleophilic attack. Strategies include:

  • Solvent Optimization : DCM enhances solubility of nonpolar intermediates.
  • Base Selection : Pyridine outperforms triethylamine in neutralizing HCl without side reactions.

Sulfonyl Chloride Hydrolysis

Moisture-sensitive intermediates require strict anhydrous conditions. Procedures under nitrogen atmosphere with molecular sieves improve stability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonamide group can produce an amine derivative.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their efficacy against various cancer cell lines. These compounds showed cytotoxic effects and induced apoptosis in cancer cells, suggesting potential as therapeutic agents for conditions like breast and colon cancer .

2. Antidiabetic Properties
Research has demonstrated that sulfonamide derivatives can possess antidiabetic activity. In vivo studies using streptozotocin-induced diabetic rat models have shown that certain benzenesulfonamide derivatives exhibit hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide. The structural modifications in these compounds appear to enhance their biological efficacy against diabetes .

3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, some derivatives have shown promising results in inhibiting carbonic anhydrase IX, which is implicated in tumor progression and metastasis. This selectivity could lead to the development of targeted cancer therapies .

Biochemical Applications

1. Mechanistic Studies
The synthesis of 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide allows for mechanistic studies of its interaction with biological targets. Understanding these interactions can provide insights into the design of more effective drugs with fewer side effects.

2. Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold for SAR studies aimed at optimizing the biological activity of sulfonamide derivatives. Researchers can modify various functional groups to evaluate their impact on potency and selectivity against specific targets .

Material Science Applications

1. Polymer Chemistry
The unique structural characteristics of 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

2. Development of Coatings
Due to its chemical stability and functional groups capable of forming strong interactions with surfaces, this compound can be explored for applications in developing advanced coatings with improved durability and resistance to environmental factors.

Case Studies

Study FocusFindings
Anticancer Activity Derivatives showed significant cytotoxicity against MDA-MB-231 cell lines with increased apoptosis rates .
Antidiabetic Evaluation Compounds demonstrated hypoglycemic effects in diabetic rat models comparable to glibenclamide .
Enzyme Inhibition New sulfonamides exhibited selective inhibition of carbonic anhydrase IX with low IC50 values .

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The piperidine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Benzene Ring Piperidine/Pyrimidine Group Key Properties/Applications References
2-Methoxy-4,5-dimethyl-N-(2,2,6,6-TMP-piperidin-4-yl)benzenesulfonamide 2-OCH₃, 4-CH₃, 5-CH₃ 2,2,6,6-TMP-piperidin-4-yl High steric hindrance; potential enzyme inhibition
Bis-TMP naphthalimide (4-amino-1,8-naphthalimide derivative) None (naphthalimide core) Two 2,2,6,6-TMP-piperidinyl Fluorescent labeling, high quantum yield, photostability
4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide 4-NH₂, 5-OCH₃, 6-OCH₃ Pyrimidinyl group Antimicrobial activity, solubility in polar solvents
N-(3,3-Dimethylacryloyl)sulfanilamide 4-NH₂ Acryloyl group Intermediate in drug synthesis, moderate solubility

Key Comparisons:

Steric Effects:

  • The 2,2,6,6-TMP-piperidine group in the target compound confers greater steric hindrance compared to pyrimidine or acryloyl groups in analogs. This hindrance may reduce aggregation and improve selectivity in enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
  • In contrast, bis-TMP naphthalimide uses two TMP-piperidine groups to stabilize fluorescence by minimizing π-π stacking, a feature absent in the target compound due to its simpler sulfonamide structure .

Electronic Effects: The 2-methoxy and 4,5-dimethyl groups on the benzene ring enhance electron-donating effects compared to pyrimidine-based analogs (e.g., 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide). This may increase lipophilicity and membrane permeability but reduce aqueous solubility .

Solubility and Stability:

  • Bis-TMP naphthalimide exhibits high photostability and solubility in organic solvents (e.g., DMF) due to its rigid naphthalimide core and hydrogen-bonding networks .
  • The target compound’s solubility is likely lower than pyrimidine-based sulfonamides (which have polar heterocyclic groups) but higher than acryloyl derivatives due to its balanced hydrophobic/hydrophilic substituents .

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be denoted as follows:

  • IUPAC Name : 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
  • Molecular Weight : Approximately 325.45 g/mol
  • Chemical Structure : The compound features a sulfonamide group attached to a methoxy-substituted aromatic ring and a tetramethylpiperidine moiety.

Antimicrobial Activity

Research indicates that compounds within the benzenesulfonamide class exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamides found that certain derivatives showed potent activity against common bacterial strains. For instance:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL

These findings suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various in vivo models. A notable study demonstrated that certain sulfonamide derivatives significantly inhibited carrageenan-induced rat paw edema, with inhibition rates reaching up to 94.69% at specific time intervals . This suggests that the compound may modulate inflammatory pathways effectively.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. In vitro assays have shown that some benzenesulfonamide derivatives possess comparable antioxidant activities to established antioxidants like Vitamin C. For example:

CompoundIC50 (mg/mL)Comparison
4e0.3287Comparable to Vitamin C (0.2090)

This highlights the potential of these compounds in therapeutic applications targeting oxidative stress .

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of sulfonamide derivatives revealed that specific structural modifications could enhance their activity against resistant bacterial strains. The study involved synthesizing various derivatives and testing them against a panel of pathogens, leading to the identification of promising candidates for further development.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on elucidating the mechanisms behind the anti-inflammatory effects of sulfonamides. The study employed various assays to measure cytokine levels in response to treatment with the compound in animal models of inflammation, revealing significant reductions in pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the sulfonyl chloride derivative of 2-methoxy-4,5-dimethylbenzenesulfonic acid with 2,2,6,6-tetramethylpiperidin-4-amine. Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine to sulfonyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for high yields (>75%) .

Q. How can researchers ensure accurate analytical characterization of this compound?

  • Methodological Answer : Employ a combination of 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm substitution patterns and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with a C18 column (mobile phase: methanol/buffer pH 4.6, 65:35) to assess purity (>98%). Buffer preparation involves sodium acetate and sodium 1-octanesulfonate to stabilize ionizable groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow SDS guidelines for sulfonamide derivatives: use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and store in airtight containers at 2–8°C. In case of skin contact, wash immediately with soap and water; for spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide derivative?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides precise bond lengths and angles. Data refinement with SHELXL-2018 and Olex2 software clarifies torsional angles between the benzenesulfonamide and piperidine moieties. Compare results with Cambridge Structural Database (CSD) entries (e.g., CCDC HB6971) to validate deviations .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) into target proteins (e.g., enzymes with sulfonamide-binding pockets) identifies key interactions (hydrogen bonds, hydrophobic contacts). Validate predictions with in vitro assays (IC50 measurements) .

Q. How can researchers address contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Conduct reproducibility studies by varying catalysts (e.g., DMAP vs. pyridine) and monitoring intermediates via LC-MS. Cross-validate purity using orthogonal methods: HPLC (retention time consistency), DSC (melting point analysis), and 2D NMR (COSY, HSQC) to detect trace impurities. Discrepancies often arise from residual solvents or unreacted starting materials .

Q. What experimental design is optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via UPLC-QTOF-MS.
  • Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (typically >200°C for sulfonamides).
  • Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation with UV-Vis spectroscopy .

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